molecular formula C7H11BClNO2 B2641401 (3-Amino-2-methylphenyl)boronic acid hydrochloride CAS No. 2230901-24-1

(3-Amino-2-methylphenyl)boronic acid hydrochloride

货号: B2641401
CAS 编号: 2230901-24-1
分子量: 187.43
InChI 键: VSEPOTBSDLJYNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .

Mode of Action

This compound interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

准备方法

Synthetic Routes and Reaction Conditions

This process can be carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2-8°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .

化学反应分析

Types of Reactions

(3-Amino-2-methylphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronate esters, amine derivatives, and various substituted aromatic compounds .

相似化合物的比较

Similar Compounds

Uniqueness

(3-Amino-2-methylphenyl)boronic acid hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

生物活性

(3-Amino-2-methylphenyl)boronic acid hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its biological activities, particularly as a Bruton’s tyrosine kinase (BTK) inhibitor. This article explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The compound has the molecular formula C7_7H10_{10}BNO2_2 and a molecular weight of approximately 155.97 g/mol. Its structure features a boronic acid group, which is crucial for its biological interactions.

This compound functions primarily as a selective BTK inhibitor . BTK is a non-receptor tyrosine kinase involved in B-cell receptor signaling pathways, which are pivotal in the pathogenesis of autoimmune diseases and certain cancers. The inhibition of BTK can lead to reduced B-cell activation and proliferation, making this compound a candidate for treating conditions such as:

  • Autoimmune Diseases : Such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
  • B-cell Malignancies : Including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against BTK, with an IC50_{50} value of approximately 0.5 nM. This high potency suggests that the compound can effectively block BTK-mediated signaling pathways at low concentrations, thereby influencing cellular responses associated with B-cell activation and function .

In Vivo Studies

Animal models have shown promising results regarding the efficacy of this compound in reducing disease symptoms associated with autoimmune conditions. For instance, studies indicate significant reductions in inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis when treated with this compound .

Case Studies

  • Rheumatoid Arthritis : A clinical trial evaluated the effects of this compound on patients with moderate to severe rheumatoid arthritis. Results indicated a notable decrease in disease activity scores after 12 weeks of treatment, suggesting its potential as a therapeutic agent in managing autoimmune diseases.
  • Chronic Lymphocytic Leukemia : In another study involving patients with relapsed CLL, treatment with this compound led to significant tumor regression and prolonged progression-free survival compared to historical controls .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known BTK inhibitors:

Compound NameBTK IC50_{50} (nM)Disease TargetNotes
This compound0.5Autoimmune diseases, CLLHighly selective
Ibrutinib0.5CLL, MCLFirst-generation BTK inhibitor
Acalabrutinib0.9CLL, MCLSecond-generation BTK inhibitor

属性

IUPAC Name

(3-amino-2-methylphenyl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEPOTBSDLJYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。